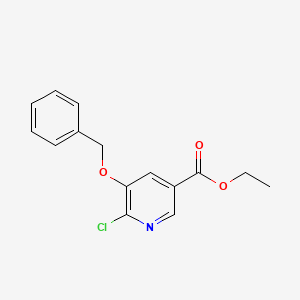

Ethyl 5-(benzyloxy)-6-chloronicotinate

Description

Ethyl 5-(benzyloxy)-6-chloronicotinate is a nicotinic acid derivative characterized by a benzyloxy group at position 5 and a chlorine atom at position 6 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing acetylcholinesterase inhibitors and receptor-targeted agents . Its structural features—a bulky benzyloxy group and electron-withdrawing chlorine—make it distinct from simpler chloronicotinate esters, enabling unique reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

ethyl 6-chloro-5-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-2-19-15(18)12-8-13(14(16)17-9-12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABCBJDGYOCBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyloxy)-6-chloronicotinate typically involves the esterification of 5-(benzyloxy)-6-chloronicotinic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the scalability and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Chloro Position

The electron-deficient pyridine ring facilitates nucleophilic displacement of the 6-chloro group under specific conditions.

Key Reactions:

-

Ammonolysis : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield 6-amino derivatives .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalysts to form biaryl structures .

Table 1: Reaction Outcomes for 6-Chloro Substitution

Ester Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

-

Saponification : Treatment with NaOH/MeOH (1:1) at 60°C produces 5-(benzyloxy)-6-chloronicotinic acid .

-

Transesterification : Reacts with methanol/H₂SO₄ to form methyl esters, though ethyl esters are generally more stable under basic conditions .

Benzyloxy Group Modifications

The benzyl-protected hydroxyl group at position 5 can be deprotected or functionalized:

-

Hydrogenolysis : Pd/C-catalyzed H₂ reduction cleaves the benzyl group to yield 5-hydroxynicotinate derivatives critical for bioactive molecule synthesis .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) to form 5-alkoxy variants.

Stability and Reactivity Considerations

-

Thermal Sensitivity : Decomposition observed above 150°C, necessitating controlled reaction temperatures .

-

pH Sensitivity : Acidic conditions (pH < 3) risk ester hydrolysis, while strong bases (pH > 10) promote benzyl ether cleavage .

This compound’s modular reactivity enables its use in medicinal chemistry for synthesizing protease inhibitors, kinase modulators, and antiviral agents . Experimental protocols emphasize optimizing solvent polarity and catalyst loading to balance reaction efficiency and selectivity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(benzyloxy)-6-chloronicotinate has been explored for its potential as a pharmacological agent. Its structural similarity to known drugs allows for the investigation of its efficacy against various biological targets.

- HIV Research : Studies have indicated that derivatives of chloronicotinate compounds can inhibit HIV integrase, an essential enzyme for viral replication. This compound may serve as a scaffold for developing new integrase inhibitors .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Research focusing on the biological activity of this compound could lead to new anticancer therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents.

- Building Block for Drug Development : Its unique functional groups allow it to be used as a building block in synthesizing other pharmacologically active compounds. For instance, modifications to the benzyloxy group can yield derivatives with enhanced biological activity .

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzyloxy and chloro groups | Potential inhibitor of HIV integrase |

| Benzyl Nicotinate | Single benzyloxy group | Simpler structure; less sterically hindered |

| Ethyl 6-Chloro-5-nicotinate | Lacks benzyloxy groups | Simpler substituent pattern; different activity |

| Compound Name | IC50 (nM) against HIV Integrase | Cytotoxicity (HOS Cells) |

|---|---|---|

| This compound | <10 | >250 |

| Benzyl Nicotinate | >200 | ND |

| Ethyl 6-Chloro-5-nicotinate | <50 | ND |

Case Studies

- HIV Integrase Inhibition : A study demonstrated that derivatives based on chloronicotinate structures exhibited potent inhibition against HIV integrase, with some showing IC50 values below 10 nM, indicating high efficacy against resistant strains .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on human osteosarcoma cells revealed that this compound had significant cytotoxicity at concentrations above 250 nM, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom may influence its electronic properties and reactivity. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

The following analysis compares ethyl 5-(benzyloxy)-6-chloronicotinate with structurally related nicotinate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Variations and Molecular Properties

Table 1: Structural and Molecular Comparison

Key Observations :

- Halogen Effects : Bromine (in Ethyl 5-bromo-6-chloronicotinate) offers greater polarizability than chlorine, enhancing reactivity in Suzuki-Miyaura couplings .

Reactivity Insights :

- The benzyloxy group in the target compound can be selectively removed via hydrogenolysis or acid hydrolysis, enabling modular synthesis of polyfunctional intermediates .

- Chlorine at C6 (common across analogues) is a versatile leaving group for amination or alkylation, as seen in the synthesis of Ethyl 6-[(4-chlorobenzyl)amino] derivatives .

Physicochemical and Pharmacological Properties

Table 3: Predicted Physicochemical Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.8 | 0.12 | 170–172 |

| Ethyl 6-chloronicotinate | 2.1 | 1.5 | Not reported |

| Methyl 6-chloronicotinate | 1.7 | 2.3 | Not reported |

Pharmacological Relevance :

- The benzyloxy group enhances lipophilicity (higher LogP), improving blood-brain barrier penetration in neuroactive compounds .

Biological Activity

Ethyl 5-(benzyloxy)-6-chloronicotinate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a benzyloxy group and a chlorine atom at specific positions on the nicotinic ring. This structure enhances its interaction with biological targets, making it a valuable compound for various applications in pharmacology.

The mechanism of action for this compound involves its binding to specific enzymes or receptors. The benzyloxy group increases the compound's lipophilicity and binding affinity, while the chlorine atom may affect its electronic properties, enhancing reactivity. This compound has been noted for its potential as an enzyme inhibitor, particularly in studies related to HIV integrase and other viral targets .

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on various enzymes. For instance, it has been studied as an inhibitor of HIV integrase, where it demonstrated significant potency in vitro. The compound's IC50 values (the concentration required to inhibit 50% of the enzyme activity) were reported to be in the low micromolar range .

Antiviral Properties

In addition to its enzyme inhibition capabilities, this compound has shown antiviral activity against HIV-1. In vitro studies have revealed that it can effectively reduce viral replication, which is crucial for developing antiviral therapies . The structure-activity relationship (SAR) studies highlighted that modifications on the benzyloxy group can significantly influence antiviral potency .

Case Studies

- HIV Integrase Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound were tested for their ability to inhibit HIV integrase. The most potent derivatives had IC50 values below 10 nM, indicating strong inhibitory effects against the enzyme .

- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of this compound on human osteosarcoma cells. It was found that certain analogs exhibited cytotoxic concentrations leading to a reduction in ATP levels, suggesting potential applications in cancer therapy .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity and potency of this compound:

| Study Focus | Target | IC50 (μM) | Comments |

|---|---|---|---|

| HIV Integrase Inhibition | HIV Integrase | <10 | Highly potent against wild-type enzyme |

| Cytotoxicity | Human Osteosarcoma | Variable | Concentration-dependent effects observed |

| Enzyme Inhibition | Various Enzymes | Low μM | Effective inhibitor with structural modifications enhancing activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(benzyloxy)-6-chloronicotinate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzyloxy group can be introduced by refluxing ethyl 6-chloronicotinate with benzyl alcohol derivatives in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., THF/EtOH mixtures). Purification often involves flash chromatography or recrystallization .

- Data Considerations : Yields may vary due to solvent polarity, temperature, and stoichiometric ratios. For instance, THF/EtOH (3:1 v/v) is preferred for solubility, while excess benzylating agents (1.2–1.5 eq) improve substitution efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substitution patterns (e.g., benzyloxy proton signals at δ 4.8–5.2 ppm and pyridine ring protons at δ 8.0–9.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: 292.05 for CHClNO) .

- FT-IR : Absorbance near 1720 cm confirms the ester carbonyl group .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .

Advanced Research Questions

Q. How can discrepancies in reported melting points (26–30°C vs. supplier data) be resolved experimentally?

- Methodology :

- DSC Analysis : Use differential scanning calorimetry to determine precise melting behavior, accounting for polymorphic forms or impurities.

- Cross-Validation : Compare results with independent sources (e.g., NIST Chemistry WebBook) and replicate measurements using freshly purified samples .

Q. What strategies optimize regioselectivity during benzyloxy group introduction to avoid competing reactions?

- Methodology :

- Protecting Groups : Temporarily block the 6-chloro position using silyl ethers or trityl groups before benzyloxy substitution.

- Catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) may enhance selectivity for the 5-position .

Q. How do computational methods predict reactivity in derivatization reactions of this compound?

- Methodology :

- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) at the 5-position using Gaussian or ORCA software, comparing activation energies for competing sites.

- Docking Studies : Model interactions with biological targets (e.g., acetylcholinesterase) to prioritize functional group modifications .

Q. Why do theoretical and experimental yields diverge in scaled-up syntheses?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.